2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide
Description
2,5-Dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide is a tertiary amide featuring a 2,5-dimethylfuran-3-carboxamide core substituted with phenethyl and pyridin-2-ylmethyl groups at the amide nitrogen. Its molecular formula is C₂₂H₂₅N₂O₂, with a calculated molecular weight of 349.45 g/mol.
Properties
IUPAC Name |
2,5-dimethyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-16-14-20(17(2)25-16)21(24)23(15-19-10-6-7-12-22-19)13-11-18-8-4-3-5-9-18/h3-10,12,14H,11,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAMIIMGJWJGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Phenethyl Group: This step involves a Friedel-Crafts alkylation reaction where phenethyl chloride reacts with the furan ring in the presence of a Lewis acid catalyst.
Addition of the Pyridin-2-ylmethyl Group: The final step involves the coupling of the pyridin-2-ylmethyl group to the furan ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenethyl and pyridin-2-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to modulate gene expression. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Lipophilicity and Solubility
- The target compound’s higher logP (estimated ~3.5) compared to the thiophene analog (logP 2.82) reflects increased lipophilicity due to aromatic substituents. This may enhance membrane permeability but reduce aqueous solubility .
- The piperidine derivative’s lower molecular weight (222.29 g/mol) and aliphatic amine group likely improve solubility relative to the target compound, though quantitative data are unavailable .
Hydrogen Bonding and Bioactivity
- The tertiary amide in the target compound eliminates hydrogen bond donors, contrasting with the secondary amides in the analogs.
- The pyridinylmethyl group introduces a hydrogen bond acceptor (pyridine N), which may facilitate interactions with metal ions or aromatic stacking in biological targets .
Q & A
Basic: What are the key steps in synthesizing 2,5-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis involves multi-step reactions, typically starting with the activation of the furan-3-carboxylic acid core, followed by sequential amidation with phenethylamine and pyridin-2-ylmethylamine. Key steps include:
- Coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) to form amide bonds.
- Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates.
- Temperature control (0–25°C) to minimize side reactions like hydrolysis.
Optimization focuses on adjusting stoichiometry (1.2–1.5 equivalents of amines), inert atmosphere (N₂/Ar) to prevent oxidation, and purification via column chromatography (silica gel, gradient elution with EtOAc/hexane). Reaction progress is monitored by TLC and HPLC .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to verify connectivity of the furan, pyridine, and amide groups.
- High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation (e.g., ESI+ mode).
- HPLC-PDA (>95% purity, C18 column, acetonitrile/water mobile phase) to detect impurities.
- FT-IR to confirm amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H vibrations. Cross-referencing with computational data (e.g., PubChem’s InChIKey) ensures structural accuracy .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
Answer:
Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Methodological approaches include:
- Variable-temperature NMR to identify rotamers or conformational changes.
- DFT calculations (e.g., Gaussian09) to simulate NMR chemical shifts and compare with experimental data.
- Deuterated solvent screening (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding impacts.
For furan-pyridine systems, π-stacking interactions may shift aromatic proton signals; X-ray crystallography can provide definitive structural validation .
Advanced: What computational strategies are recommended for designing derivatives with improved bioactivity?
Answer:
- Molecular docking (AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinases or GPCRs).
- QSAR modeling using descriptors like logP, polar surface area, and H-bond donors/acceptors.
- Reaction path searches (ICReDD’s quantum chemical methods) to explore feasible synthetic routes for novel analogs.
- ADMET prediction (SwissADME) to prioritize derivatives with optimal pharmacokinetics .
Advanced: How can researchers identify pharmacological targets for this compound?
Answer:
- Target fishing via cheminformatics tools (PharmMapper, SEA) to predict protein targets.
- Cellular assays (e.g., kinase inhibition panels or apoptosis assays) to validate hypotheses.
- CRISPR-Cas9 screening to identify genes modulating the compound’s activity.
For example, analogs with pyridine-thiophene hybrids show activity against viral proteases, suggesting similar targets for this compound .
Advanced: What methodologies are used to predict and mitigate poor solubility in biological assays?
Answer:
- Co-solvent systems (DMSO/PEG-400) for in vitro assays.
- Salt formation (e.g., HCl or sodium salts) to enhance aqueous solubility.
- Amorphous solid dispersion (spray drying with HPMC-AS).
- LogD7.4 measurement (shake-flask method) to guide formulation. Structural modifications, such as introducing polar groups (e.g., -OH or -SO₃H), are evaluated via parallel synthesis .
Advanced: How can Design of Experiments (DoE) optimize reaction parameters for scale-up?
Answer:
- Factorial design to screen variables (temperature, catalyst loading, solvent ratio).
- Response Surface Methodology (RSM) to model interactions between parameters.
- Critical Quality Attributes (CQAs) include yield, purity, and residual solvent levels.
For example, a Central Composite Design (CCD) might reveal that 60°C and 1.5 mol% Pd(OAc)₂ maximize yield while minimizing byproducts .
Advanced: What strategies address challenges in synthesizing stereochemically complex intermediates?
Answer:
- Chiral HPLC (Chiralpak IA column) to resolve enantiomers.
- Asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxidation).
- Dynamic kinetic resolution using immobilized enzymes (e.g., lipases).
For the pyridin-2-ylmethyl group, steric hindrance may require microwave-assisted synthesis (100–120°C) to accelerate coupling .
Advanced: How can researchers evaluate the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies (acid/base/oxidative stress) monitored by LC-MS.
- Plasma stability assays (incubation with human plasma, 37°C, 24h).
- Microsomal incubation (CYP450 enzymes) to identify metabolites.
Degradation products (e.g., hydrolyzed amides) are characterized using MS/MS fragmentation patterns .
Advanced: What green chemistry approaches are applicable to its synthesis?
Answer:
- Solvent substitution (e.g., cyclopentyl methyl ether instead of DCM).
- Catalytic systems (enzymatic or heterogeneous catalysts like Fe₃O₄ nanoparticles).
- Flow chemistry to reduce waste and improve heat transfer.
Life Cycle Assessment (LCA) tools (e.g., GREENSCOPE) quantify environmental impacts, guiding process optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
